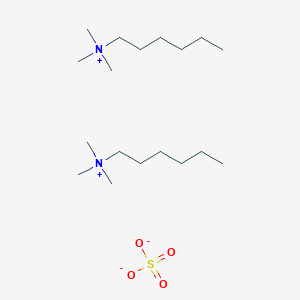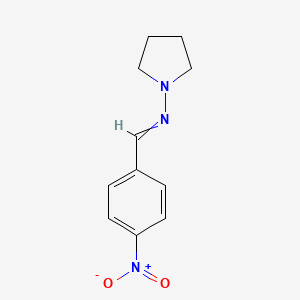
Bis(N,N,N-trimethylhexan-1-aminium) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N,N,N-trimethylhexan-1-aminium) sulfate is a quaternary ammonium compound. It is characterized by its two hexyl chains, each attached to a nitrogen atom that is further bonded to three methyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N,N-trimethylhexan-1-aminium) sulfate typically involves the quaternization of hexylamine with methyl iodide, followed by anion exchange to introduce the sulfate group. The reaction conditions usually require a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N,N,N-trimethylhexan-1-aminium) sulfate can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides like bromide or chloride, and the reaction is typically carried out in polar solvents such as acetonitrile.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with bromide can yield Bis(N,N,N-trimethylhexan-1-aminium) bromide .
Applications De Recherche Scientifique
Bis(N,N,N-trimethylhexan-1-aminium) sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(N,N,N-trimethylhexan-1-aminium) sulfate involves its ability to interact with various molecular targets through ionic and hydrophobic interactions. These interactions can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can facilitate the transfer of ions and molecules across phase boundaries, enhancing reaction rates in phase transfer catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(N,N,N-trimethylhexan-1-aminium) bromide
- Bis(N,N,N-trimethylhexan-1-aminium) chloride
- Bis(N,N,N-trimethylhexan-1-aminium) iodide
Uniqueness
Bis(N,N,N-trimethylhexan-1-aminium) sulfate is unique due to its sulfate anion, which imparts different solubility and reactivity properties compared to its halide counterparts. This makes it particularly useful in applications where sulfate ions are preferred or required .
Propriétés
Numéro CAS |
59863-15-9 |
|---|---|
Formule moléculaire |
C18H44N2O4S |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
hexyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H22N.H2O4S/c2*1-5-6-7-8-9-10(2,3)4;1-5(2,3)4/h2*5-9H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
ZDLAOUDNAZOOCS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCC[N+](C)(C)C.CCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)










![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)
